molecular formula C18H22I3N3O8 B1676532 Metrizamide CAS No. 31112-62-6

Metrizamide

Cat. No.: B1676532
CAS No.: 31112-62-6
M. Wt: 789.1 g/mol
InChI Key: DTZMSDADRKLCQE-RFMXWLSYSA-N
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Mechanism of Action

Target of Action

Metrizamide is primarily used as a contrast medium in various imaging techniques such as computed tomography scans (CT) or radiography (X-ray imaging) . The primary targets of this compound are the internal body structures that contain iodine . It is used for lumbar, thoracic, cervical, and total columnar myelography to determine the presence of abnormalities in the spinal column, spinal canal, and central nervous system (CNS) .

Mode of Action

This interaction with its targets allows for the visualization of internal structures until significant hemodilution occurs .

Biochemical Pathways

It is known that this compound has some toxic effects which are thought to be due to its ability to inhibit glucose metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound concentration in the brain reaches maximal levels two to six hours after lumbar injection, depending on dose and patient positioning . It is largely (55-96%) excreted from the body after 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxicity to renal cells. The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the amount of contrast medium reaching the brain, which is largely a factor of dose and examination technique, can influence the occurrence of side effects such as convulsions . Furthermore, the undissociated, non-ionic nature of this compound contributes to its lower neurotoxicity compared with other water-soluble contrast agents .

Biochemical Analysis

Biochemical Properties

Metrizamide is a solute for density gradient centrifugation offering higher maximum solution density without the problems of increased viscosity . It is also used as a resorbable, non-ionic contrast medium .

Cellular Effects

This compound is used in various imaging techniques such as computed tomography scans (CT) or radiography (X-ray imaging) to improve the contrast of internal body structures . It allows body structures containing iodine to be delineated in contrast to those structures that do not contain iodine .

Molecular Mechanism

Organic iodine compounds such as this compound block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine .

Temporal Effects in Laboratory Settings

It is known that this compound is a solute for density gradient centrifugation offering higher maximum solution density without the problems of increased viscosity .

Dosage Effects in Animal Models

It is known that this compound is used in various imaging techniques to improve the contrast of internal body structures .

Metabolic Pathways

It is known that this compound is a solute for density gradient centrifugation offering higher maximum solution density without the problems of increased viscosity .

Transport and Distribution

It is known that this compound is used in various imaging techniques to improve the contrast of internal body structures .

Subcellular Localization

It is known that this compound is used in various imaging techniques to improve the contrast of internal body structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metrizamide is synthesized by the condensation of metrizoic acid and glucosamine . The reaction involves the formation of an amide bond between the carboxyl group of metrizoic acid and the amino group of glucosamine. The reaction conditions typically include the use of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes purification steps to ensure the removal of impurities and the isolation of the final product. The purified this compound is then formulated into a suitable dosage form for medical use.

Chemical Reactions Analysis

Types of Reactions

Metrizamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered iodine content, while reduction may produce reduced forms with different solubility properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its non-ionic nature and water-solubility, which allows for better reabsorption from spinal fluid and excretion from the body . This reduces the risk of complications associated with older, water-insoluble contrast agents like iofendylate.

Properties

Key on ui mechanism of action

Organic iodine compounds such as metrizamide block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of metrizamide in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, metrizamide makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs. Metrazamide also has some toxic effects which are thought to be due to its ability to inhibit glucose metabolism.

CAS No.

31112-62-6

Molecular Formula

C18H22I3N3O8

Molecular Weight

789.1 g/mol

IUPAC Name

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide

InChI

InChI=1S/C18H22I3N3O8/c1-6(27)22-14-11(19)10(12(20)15(13(14)21)24(3)7(2)28)18(32)23-8(4-25)16(30)17(31)9(29)5-26/h4,8-9,16-17,26,29-31H,5H2,1-3H3,(H,22,27)(H,23,32)/t8-,9+,16+,17+/m0/s1

InChI Key

DTZMSDADRKLCQE-RFMXWLSYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC2C(C(C(OC2O)CO)O)O)I)N(C)C(=O)C)I

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)I)N(C)C(=O)C)I

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(C=O)C(C(C(CO)O)O)O)I)N(C)C(=O)C)I

Appearance

Solid powder

melting_point

223 °C

Key on ui other cas no.

31112-62-6

physical_description

White solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

6.35e-01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amipak
Amipaque
Metrizamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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